molecular formula C10H17ClN4O2 B1445528 2-(4-Amino-pyrazol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide hydrochloride CAS No. 1361115-83-4

2-(4-Amino-pyrazol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide hydrochloride

Cat. No. B1445528
M. Wt: 260.72 g/mol
InChI Key: PVNWIIUGVOTCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-pyrazol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide hydrochloride, commonly referred to as 2-APAM HCl, is a synthetic organic compound with potential applications in scientific research. It is a white, odourless powder that is soluble in water and organic solvents. 2-APAM HCl is a pyrazole derivative and is a member of the pyrazole family, which is known for its diverse range of biological activities. It has been used in a variety of scientific research applications, including drug design, drug discovery, and drug development.

Scientific Research Applications

Overview of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including the specific chemical compound 2-(4-Amino-pyrazol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide hydrochloride, have been extensively studied for their potential in medicinal chemistry. Pyrazoles are known for their versatile biological activities, offering a rich template for the development of new therapeutic agents across a range of applications, from anticancer and analgesic to antimicrobial and anti-inflammatory treatments.

Importance in Drug Discovery

The pyrazole moiety is recognized as a pharmacophore, playing a crucial role in the structure of many biologically active compounds. Its inclusion in drug design has led to the development of molecules with significant therapeutic potential. Pyrazole-based compounds have been highlighted for their effectiveness in treating a variety of conditions, underlining their importance in the ongoing search for new and improved pharmaceuticals (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c11-8-4-13-14(6-8)7-10(15)12-5-9-2-1-3-16-9;/h4,6,9H,1-3,5,7,11H2,(H,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNWIIUGVOTCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-pyrazol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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